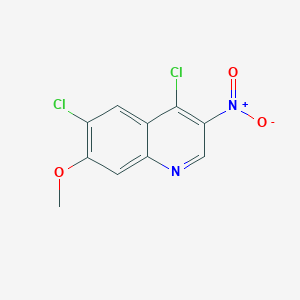
3-(2-Propoxyphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Propoxyphenyl)propanal is an organic compound with the molecular formula C12H16O2 It is an aldehyde derivative characterized by a propoxy group attached to a phenyl ring, which is further connected to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propoxyphenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2-propoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Another method involves the use of Grignard reagents. In this approach, 2-propoxybenzaldehyde is reacted with a Grignard reagent derived from propyl bromide. The resulting intermediate is then subjected to acidic workup to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts in microbial fermentation processes can be explored for the production of optically pure forms of the compound .
化学反応の分析
Types of Reactions
3-(2-Propoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Propoxyphenyl)propanoic acid.
Reduction: 3-(2-Propoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Propoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties
作用機序
The mechanism of action of 3-(2-Propoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .
類似化合物との比較
Similar Compounds
Cinnamaldehyde: Similar in structure but lacks the propoxy group.
3-Phenylpropanal: Similar backbone but without the propoxy substitution.
2-Methoxycinnamaldehyde: Contains a methoxy group instead of a propoxy group.
Uniqueness
3-(2-Propoxyphenyl)propanal is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
1383152-78-0 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
3-(2-propoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O2/c1-2-10-14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8-9H,2,5,7,10H2,1H3 |
InChIキー |
LKWGFJAQZYCEHR-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)




